(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a heterocyclic small molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. This pyrimidine is linked to a piperazine ring, which is further connected to a methanone group bearing a 4-fluorophenyl-substituted pyrrole. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the evidence (e.g., coupling of arylpiperazines with heterocyclic acids) .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O/c22-17-3-1-15(2-4-17)16-9-18(24-11-16)21(31)29-7-5-28(6-8-29)19-10-20(26-13-25-19)30-14-23-12-27-30/h1-4,9-14,24H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLVNCXJRVSUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through various chemical reactions.
Preparation of 1H-1,2,4-triazole: This can be synthesized by the cyclization of hydrazine derivatives with formamide under acidic conditions.
Preparation of pyrimidine derivative: This involves the condensation of appropriate aldehydes with guanidine derivatives.
Formation of piperazine ring: This can be achieved by the cyclization of ethylenediamine with dihaloalkanes.
Synthesis of pyrrole derivative: This is typically done through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling reactions: The final step involves coupling the prepared heterocyclic components using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
The compound has shown promise in inducing apoptosis in cancer cells. Mechanisms include:
- Activation of caspase pathways.
- Inhibition of cell proliferation by downregulating oncogenes.
Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential for development as an anticancer agent.
Antimicrobial Properties
Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity:
- Inhibition of fungal growth.
- Activity against bacterial strains.
The triazole moiety specifically contributes to this antimicrobial efficacy by disrupting cellular processes in pathogens.
Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties:
- Reduction of oxidative stress and inflammation.
- Inhibition of NF-kB and MAPK signaling pathways.
These mechanisms suggest potential applications in treating neurodegenerative diseases.
Synthetic Routes
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. Common synthetic strategies include:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and nitriles.
- Pyrimidine Synthesis : Often synthesized via the Biginelli reaction.
- Piperazine Introduction : Introduced through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Findings |
|---|---|
| Anticancer Study | Demonstrated significant apoptosis induction in breast cancer cell lines (MCF7) through caspase activation pathways. |
| Antimicrobial Research | Showed effectiveness against Candida albicans and Staphylococcus aureus, indicating broad-spectrum antimicrobial properties. |
| Neuroprotection Study | Exhibited protective effects against oxidative stress-induced neuronal damage in vitro models. |
These findings underscore the potential versatility of the compound across different therapeutic areas.
Mechanism of Action
The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s heterocyclic structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Functional Groups
The target compound shares structural motifs with several analogs discussed in the evidence. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Heterocycle Differences : The triazole group in the target compound (vs. pyrazole in ) may enhance metabolic stability due to its aromatic nitrogen arrangement, which influences hydrogen bonding and π-π stacking interactions .
- The 4-fluorophenyl group in the target compound offers moderate lipophilicity, whereas the trifluoromethyl group in Compound 5 increases electron-withdrawing effects and bioavailability .
- Solubility and Steric Effects : The hydroxyl group in the pyrazolopyrimidine analog improves solubility but may reduce membrane permeability. In contrast, the ethyl and benzyl groups in Compound V011-0431 introduce steric hindrance, possibly limiting binding to compact active sites.
Physicochemical and Pharmacological Implications
Table 2: Property Comparison
*Estimated based on structural analogs.
- Bioavailability : The 4-fluorophenyl group balances lipophilicity and polarity, favoring blood-brain barrier penetration compared to the polar hydroxyl group in .
- Target Selectivity: The triazole-pyrimidine core may engage in dual hydrogen bonding (N1 and N4 of triazole) with kinase or protease targets, contrasting with pyrazole’s single hydrogen bond donor/acceptor capacity .
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its biological activity has been the subject of recent research, particularly in the fields of antifungal, antibacterial, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources.
Overview of the Compound
The compound features a triazole ring, which is known for its broad-spectrum biological activity. The piperazine and pyrrol components are also significant in enhancing its pharmacological profile. The presence of the fluorophenyl group may contribute to its potency and selectivity against various biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. Research indicates that compounds containing a triazole moiety exhibit significant antifungal activity against various fungal strains. For instance:
- Mechanism of Action : Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi. This leads to increased membrane permeability and ultimately cell death .
- Activity Assessment : The Minimum Inhibitory Concentration (MIC) values for triazole derivatives often categorize their efficacy as follows:
Antibacterial Activity
The compound's antibacterial properties are also noteworthy. Studies have shown that similar triazole-containing compounds demonstrate activity against both Gram-positive and Gram-negative bacteria:
- In vitro Studies : Compounds with piperazine linkers have shown moderate to high activity against pathogens like Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups such as fluorine has been linked to enhanced antibacterial potency .
Anticancer Activity
The anticancer potential of triazole derivatives is an area of active investigation:
- Cell Line Studies : In preliminary assays conducted on various cancer cell lines (NCI-60), compounds similar to our target showed moderate cytostatic activity. For example, some derivatives achieved inhibition growth percentages (IGP) exceeding 20% against breast cancer cell lines .
- Mechanisms Explored : The anticancer effects are hypothesized to involve multiple pathways, including apoptosis induction and cell cycle arrest. The structural diversity provided by the pyrrol and piperazine moieties may enhance interactions with specific cancer targets .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing drug design:
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Antifungal, Antibacterial |
| Piperazine Linker | Enhances solubility and bioavailability |
| Fluorophenyl Group | Increases potency against bacterial strains |
| Pyrrol Moiety | Potentially enhances interaction with cellular targets |
Case Studies
- Fungal Inhibition : A study evaluated a series of triazole derivatives, including those with similar structures to our compound, demonstrating effective inhibition against Candida albicans at MIC values ranging from good to outstanding .
- Antibacterial Efficacy : Another investigation focused on piperazine-linked triazoles showed significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Q & A
Q. What are the established synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis often involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via condensation of substituted pyrimidin-4-amines with morpholine derivatives under reflux in ethanol (e.g., 10 hours at 80°C) .
- Step 2 : Introduction of the 1,2,4-triazole moiety via nucleophilic substitution, typically requiring anhydrous conditions and catalysts like Cu(I) for click chemistry .
- Key Conditions : Solvent choice (ethanol, xylene), reflux duration (10–30 hours), and stoichiometric ratios (e.g., 1:1 molar ratio of pyrimidine to triazole precursors) are critical for yields >60% .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms piperazine-pyrimidine linkage geometry (e.g., bond angles of 109.5° for sp³ hybridized nitrogen) .
- NMR Spectroscopy : and NMR are essential for verifying substituent positions, particularly the 4-fluorophenyl group (δ ~7.2 ppm for aromatic protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 494.2) .
Q. What preliminary pharmacological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values, with positive controls like doxorubicin .
Advanced Research Questions
Q. How can synthetic yields be improved for the piperazine-pyrimidine intermediate, and what are common sources of side products?
- Methodological Answer :
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 10 hours under conventional reflux) .
- Introduce protecting groups (e.g., Boc for piperazine) to prevent undesired nucleophilic attacks .
- Side Products :
- Over-alkylation of piperazine (mitigated by controlled formaldehyde addition) .
- Hydrolysis of the triazole moiety under acidic conditions (avoid aqueous workup at pH <5) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial results with broth microdilution (MIC) alongside cytotoxicity assays to distinguish selective activity .
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophores responsible for specific effects .
Q. What computational methods are suitable for predicting binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., fungal CYP51 for antifungal activity) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS with CHARMM36 force field) .
Q. What strategies are effective for resolving crystallographic disorder in the 1,2,4-triazole moiety during X-ray analysis?
- Methodological Answer :
- Data Collection : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .
- Refinement : Use SHELXL with anisotropic displacement parameters and restraints for triazole ring atoms .
Methodological Considerations for Data Reproducibility
Q. How can researchers ensure reproducibility in pharmacological assays given variability in compound solubility?
- Answer :
- Solubility Screening : Pre-test in DMSO/PBS mixtures (e.g., 10% DMSO) using nephelometry .
- Vehicle Controls : Include solvent-only controls to isolate compound effects from solvent toxicity .
Q. What are best practices for thermal stability analysis of this compound?
- Answer :
- TGA/DSC : Perform under nitrogen atmosphere (heating rate 10°C/min) to identify decomposition points (>200°C for stable derivatives) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Tables of Key Data
Table 1 : Synthetic Conditions and Yields for Key Intermediates
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine-Piperazine | Ethanol reflux, 10 h | 65–70 | |
| Triazole-Pyrimidine | Cu(I), DMF, 50°C, 16 h | 61 |
Table 2 : Biological Activity Profile
| Assay Type | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus ATCC 25923 | MIC = 25 µg/mL | |
| Cytotoxicity | HEK293 | IC₅₀ = 50 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
